Methyl 2-nitrosopent-4-enoate

Description

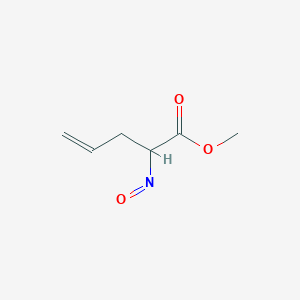

Structure

2D Structure

3D Structure

Properties

CAS No. |

919763-65-8 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

methyl 2-nitrosopent-4-enoate |

InChI |

InChI=1S/C6H9NO3/c1-3-4-5(7-9)6(8)10-2/h3,5H,1,4H2,2H3 |

InChI Key |

OFWKQKMZMQFYAE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC=C)N=O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Nitrosopent 4 Enoate and Analogous α Nitroso Esters

Direct Nitrosation Approaches

Direct nitrosation methods are a principal avenue for the synthesis of α-nitroso esters. These reactions involve the direct introduction of a nitroso group onto a suitable precursor molecule.

Nitrosation of Enolizable Precursors (e.g., Ketones, Esters)

The nitrosation of carbonyl compounds that can form enols or enolates is a fundamental method for creating α-nitroso derivatives. jove.combohrium.com Esters with at least one α-hydrogen are capable of enolization and can thus serve as precursors for α-nitroso esters.

A key aspect of nitrosation reactions is the generation of an effective electrophile. libretexts.org The nitrosonium ion (NO⁺) is a potent electrophile due to the electron deficiency of its nitrogen atom. libretexts.org It is typically generated in situ from nitrous acid (HNO₂) in the presence of a strong acid. jove.comlibretexts.org The acid protonates the nitrous acid, which then loses a water molecule to form the nitrosonium ion. jove.com This highly reactive species is then susceptible to attack by a nucleophile, such as an enol or enolate. libretexts.org

The formation of nitrosonium ions can also be achieved through other pathways. For instance, the disproportionation of nitric oxide (NO) molecules, particularly when bound to iron (Fe²⁺) ions, can lead to the formation of NO⁺. nih.gov

Alkyl nitrites, which are esters of nitrous acid, serve as effective nitrosating agents under various conditions. researchgate.netwikipedia.org They can be prepared by reacting alcohols with sodium nitrite (B80452) in the presence of sulfuric acid. wikipedia.org In the presence of an acid catalyst, alkyl nitrites can undergo trans-nitrosation with alcohols. journals.co.za

Under acidic conditions, alkyl nitrites can generate the nitrosonium ion, which then acts as the electrophile in the nitrosation of enolizable substrates. researchgate.nettandfonline.com The reaction of an enol with the nitrosonium ion leads to the formation of an unstable nitroso compound, which can then tautomerize to a more stable oxime. jove.com The use of alkyl nitrites, such as tert-butyl nitrite, in the presence of silane (B1218182) and a cobalt(II) complex catalyst has been shown to achieve the nitrosation of α,β-unsaturated carbonyl compounds. researchgate.net

Formation of Nitrosonium Ions as Electrophiles

Addition of Nitrosyl Halides to Carbon-Carbon Double Bonds

The addition of nitrosyl halides (NOX, where X is a halogen) across a carbon-carbon double bond is a well-established method for synthesizing C-nitroso compounds. nih.govgoogle.com Nitrosyl chloride (NOCl) and nitrosyl bromide (NOBr) are commonly used reagents for this purpose. nih.govgoogle.com This reaction is particularly useful for producing α-halo-nitroso compounds. The addition typically follows Markovnikov's rule, with the nitroso group adding to the more substituted carbon of the double bond. These reactions can be carried out in various non-aqueous solvents. researchgate.net

Addition of Nitrogen Oxides (e.g., Nitric Oxide, Dinitrogen Trioxide) to Unsaturated Substrates

Various oxides of nitrogen can add to unsaturated substrates to yield nitroso compounds. nih.gov Both nitric oxide (NO) and dinitrogen trioxide (N₂O₃) have been utilized for this purpose. nih.gov The addition of dinitrogen trioxide to alkenes is a long-standing method. nih.gov The reaction of nitric oxide with certain dienes can yield dimeric nitroso compounds. nih.gov Furthermore, the reaction of α,β-unsaturated esters with nitric oxide or butyl nitrite can be catalyzed by a cobalt(II) complex in the presence of silane. researchgate.net Nitrogen dioxide (NO₂) can also react with alkenes, though this can lead to a mixture of addition and hydrogen abstraction products, with addition being favored at higher NO₂ concentrations. lookchem.comnih.gov

Generation from Ketene (B1206846) O-Alkyl-O'-Silyl Acetals

A significant method for the synthesis of α-nitroso esters involves the reaction of ketene O-alkyl-O'-silyl acetals with a nitrosating agent. nih.govucl.ac.uk These silyl (B83357) ketene acetals can be prepared from the corresponding esters. organic-chemistry.org The reaction of these acetals with nitric oxide or an alkyl nitrite (such as isoamyl nitrite) in the presence of a Lewis acid like titanium(IV) chloride can produce good yields of α-nitroso esters. nih.govucl.ac.uk If the starting ketene acetal (B89532) has a hydrogen at the R² position (referring to the general structure in the cited literature), the final product is often the isomeric oxime. nih.gov This method highlights the utility of silyl enol ethers and their derivatives in the synthesis of α-functionalized carbonyl compounds. acs.org

Data Tables

Table 1: Common Nitrosating Agents and Their Applications

| Nitrosating Agent | Precursor/Substrate | Reaction Conditions | Product Type |

| Sodium Nitrite (NaNO₂) / Strong Acid | Enolizable Esters | Aqueous acidic solution | α-Nitroso Esters |

| Alkyl Nitrites (e.g., tert-butyl nitrite) | Enolizable Esters/Carbonyls | Acidic conditions, sometimes with a metal catalyst | α-Nitroso Esters |

| Nitrosyl Halides (e.g., NOCl) | Alkenes, Unsaturated Esters | Non-aqueous solvents | α-Halo-Nitroso Compounds |

| Nitrogen Oxides (NO, N₂O₃, NO₂) | Alkenes, Unsaturated Esters | Various, can be catalyzed | Nitroso and Nitro Compounds |

| Nitric Oxide / Alkyl Nitrite | Ketene O-Alkyl-O'-Silyl Acetals | Lewis acid catalyst (e.g., TiCl₄) | α-Nitroso Esters |

In Situ Generation of Nitrosoalkene Intermediates Relevant to α-Nitroso Ester Synthesis

Nitrosoalkenes are highly reactive intermediates that are typically generated in situ for subsequent reactions. Their electrophilic nature, stemming from the conjugation of the nitroso group with the carbon-carbon double bond, makes them potent Michael acceptors and dienophiles.

One of the most established and widely used methods for generating nitrosoalkene intermediates is the base-promoted dehydrohalogenation of α-halooximes. nih.govthieme-connect.dethieme.de This reaction involves the elimination of a hydrogen halide from an α-halooxime precursor using a base. The choice of base and reaction conditions can be tailored to the specific substrate and desired subsequent transformation.

The process is highly efficient for creating a strong electrophilic system where the C-4 carbon is activated for nucleophilic attack. This method has been successfully employed in one-pot, multi-reaction sequences, for instance, in the synthesis of dipyrromethanes and bis(indolyl)methanes. In these examples, the in situ generated nitrosoalkene reacts with electron-rich heterocycles like pyrrole (B145914) or indole (B1671886) through a sequence of hetero-Diels-Alder and Michael addition reactions. The reactions can often be performed in environmentally benign solvents like water at room temperature.

Table 1: Examples of Base-Promoted Dehydrohalogenation for Nitrosoalkene Generation

| Precursor | Base | Nucleophile/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl bromopyruvate oxime | Sodium Carbonate | Pyrrole | Dipyrromethane | 30-55% | |

| Ethyl bromopyruvate oxime | Sodium Carbonate | Indole | Bis(indolyl)methane | 34-49% |

Note: This table summarizes representative reactions where nitrosoalkenes are generated via dehydrohalogenation and trapped in situ.

An alternative and often more efficient method for generating nitrosoalkenes involves the fluoride-induced cleavage of α-chloro-O-silyloximes. nih.gov Developed by Denmark and coworkers, this procedure offers an advantage over traditional base-promoted dehydrohalogenation, particularly in conjugate addition reactions, as it avoids the use of a stoichiometric amount of a nucleophile as a base. nih.gov

The high affinity of fluoride (B91410) ions for silicon drives the reaction, cleaving the Si-O bond and initiating the elimination to form the vinylnitroso intermediate. nih.govresearchgate.net Tetrabutylammonium fluoride (TBAF) is a commonly used fluoride source for this transformation. nih.gov This methodology has proven effective in intramolecular Michael reactions to construct complex bridged ring systems. For example, a substrate containing both a malonate nucleophile and an α-chloro-O-silyloxime moiety can be induced to cyclize in the presence of TBAF, yielding bicyclic structures with high diastereoselectivity. nih.gov

Table 2: Fluoride-Induced Generation of a Nitrosoalkene for Cyclization

| Precursor | Fluoride Source | Solvent | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Tethered α-chloro-O-silyloxime with malonate | Tetrabutylammonium fluoride (TBAF) | THF | Bicyclo[2.2.2]octane | Cyclization as a single (E)-oxime isomer | nih.gov |

Base-Promoted Dehydrohalogenation of α-Halooximes

Advanced and Catalytic Synthetic Routes

Beyond classical elimination reactions, several advanced synthetic strategies have been developed, employing transition metal catalysis and photochemical methods to access nitroso compounds.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of functionalized N-nitroso compounds. frontiersin.orgnih.gov This method facilitates the regioselective ortho C-H oxidative alkylation of N-nitrosoanilines with various substituted allyl alcohols. frontiersin.orgnih.gov The reaction proceeds with low catalyst loading and exhibits high functional group tolerance, providing valuable N-nitroso ortho β-aryl aldehydes and ketones in good yields. frontiersin.orgresearchgate.net

The protocol is versatile and can be applied to a wide range of N-nitrosoanilines with varying electronic and steric properties. frontiersin.org Furthermore, the reaction can be performed in a one-pot fashion, starting from the corresponding aniline, followed by in situ nitrosation and the subsequent C-H activation/coupling step. frontiersin.orgresearchgate.net The utility of this method extends to reactions with α,β-unsaturated carbonyls like acrolein and methyl vinyl ketone. frontiersin.orgnih.gov

Table 3: Substrate Scope for Rh(III)-Catalyzed Oxidative Coupling of N-Nitrosoanilines and Allyl Alcohols

| N-Nitrosoaniline Substrate | Allyl Alcohol Substrate | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-methyl N-nitrosoaniline | Allyl alcohol | ortho-alkylated aldehyde | 82% | researchgate.net |

| p-Bromo N-methyl N-nitrosoaniline | Allyl alcohol | ortho-alkylated aldehyde | Good | researchgate.net |

| m-Fluoro N-methyl N-nitrosoaniline | Allyl alcohol | ortho-alkylated aldehyde | 75% | frontiersin.orgresearchgate.net |

| N-methyl N-nitrosoaniline | 1-Phenylprop-2-en-1-ol | ortho-alkylated ketone | 78% | researchgate.net |

Photochemical reactions provide a distinct pathway for the synthesis of nitroso compounds. The Barton reaction, a well-known photochemical transformation, involves the photolysis of an alkyl nitrite to generate a δ-nitroso alcohol. wikipedia.org The mechanism commences with the photochemically induced homolytic cleavage of the O-N bond in the alkyl nitrite, forming an alkoxyl radical. wikipedia.org This radical then typically abstracts a hydrogen atom from a δ-carbon, followed by recombination of the resulting alkyl radical with the nitrosyl radical (•NO). wikipedia.org Tautomerization of the resulting nitroso compound yields the more stable oxime. wikipedia.org

The photolysis of alkyl nitrites can also be used for the photonitrosation of hydrocarbons. researchgate.net For example, irradiating t-butyl nitrite in cyclohexane (B81311) produces nitrosocyclohexane (B8604930) (as its dimer) and cyclohexanone (B45756) oxime. researchgate.net The course of these reactions can be influenced by the presence of oxygen; photolysis of alkyl nitrites in the presence of oxygen can lead to the clean formation of nitrate (B79036) esters. researchgate.net

Acyl nitroso compounds, which are structurally related to α-nitroso esters, can be generated through the photochemical or thermal decomposition of 1,2,4-oxadiazole-4-oxide derivatives. researchgate.netresearchgate.net The fragility of the heterocyclic ring allows it to undergo a cycloreversion reaction, yielding a nitrile and a highly reactive nitrosocarbonyl intermediate. researchgate.net

This method provides a mild and efficient entry to nitrosocarbonyl species, which can be generated at room temperature or below. researchgate.net These intermediates are readily trapped by dienes and enes, participating in hetero-Diels-Alder and ene reactions to form a variety of heterocyclic adducts. researchgate.net Time-resolved infrared (TRIR) spectroscopy has been used to study the photogeneration of these acyl nitroso species from their precursors. researchgate.net

Photochemical Routes to Nitroso Compounds (e.g., Photolysis of Alkyl Nitrites)

Regioselective and Stereoselective Control in α-Nitroso Ester Synthesis

The synthesis of α-nitroso esters, such as methyl 2-nitrosopent-4-enoate, necessitates rigorous control over the reaction pathways to ensure the formation of the correct constitutional isomer (regioselectivity) and spatial orientation of atoms (stereoselectivity).

Strategies for Regiochemical Control in Nitrosation Reactions

Regiochemical control in nitrosation is crucial for selectively introducing the nitroso group at the α-carbon of an ester. The outcome of the reaction is governed by a combination of substrate structure, reaction conditions, and the nature of the nitrosating agent.

Nitrosation of esters typically proceeds via an enol or enolate intermediate. The regioselectivity of the reaction, therefore, depends on the selective formation of the desired enol/enolate and its subsequent reaction with an electrophilic nitrosating agent. jove.com For an unsymmetrical ketone, nitrosation generally occurs at the more substituted carbon atom. jove.com However, in the case of esters like the precursor to this compound, the reaction is directed to the α-carbon.

Key strategies to control regioselectivity include:

Choice of Reaction Conditions: The acidity or basicity of the reaction medium can significantly influence the position of nitrosation. For instance, in the related nitration reactions, the choice of solvent (e.g., acetic anhydride (B1165640) vs. trifluoroacetic acid) can dictate the position of electrophilic attack on a molecule. nih.gov A similar principle applies to nitrosation, where conditions can be tuned to favor the formation of the kinetic or thermodynamic enolate, thus directing the nitroso group to a specific position.

Nature of the Substrate: The inherent electronic and steric properties of the substrate play a pivotal role. Electron-withdrawing groups, like the ester moiety, activate the α-protons, making the α-carbon the primary site for deprotonation and subsequent nitrosation.

Nitrosating Agent: The reactivity of the nitrosating agent, often a nitrosonium ion (NO⁺) generator like sodium nitrite in acid, can affect selectivity. jove.com In some cases, different nitrosating agents can exhibit different regiochemical preferences based on their steric bulk and electrophilicity.

Thermodynamic vs. Kinetic Control: Regioselectivity can be achieved through either thermodynamic or kinetic control. saskoer.ca Kinetic control relies on the difference in the activation energies of the transition states leading to different products, while thermodynamic control depends on the relative stability of the final products. saskoer.ca For many nitrosation reactions, controlling the reaction conditions to favor one pathway over the other is a key strategy for achieving high regioselectivity.

The hetero-Diels-Alder reaction offers an alternative pathway for synthesizing related cyclic structures (1,2-oxazines) with high regio- and stereocontrol. beilstein-journals.org In this cycloaddition reaction between a conjugated diene and a nitroso dienophile, the regioselectivity is often predictable and can be controlled by the nature of the reactants. beilstein-journals.org

Stereocontrol during Formation of Unsaturated Nitroso Ester Precursors

The stereochemistry of the final α-nitroso ester is often dictated by the stereochemistry of its unsaturated ester precursor. Therefore, establishing stereocontrol during the synthesis of this precursor is a critical step. For this compound, the precursor would be an unsaturated ester.

Several methods have been developed for the stereoselective synthesis of α,β-unsaturated esters:

Wittig and Horner-Wadsworth-Emmons Reactions: These are classic and widely used methods for creating carbon-carbon double bonds with good control over stereochemistry. The choice of the ylide (stabilized or non-stabilized) and reaction conditions can be tuned to favor the formation of either the E or Z isomer of the unsaturated ester.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of α,β-unsaturated esters from ynals, with the choice of catalyst influencing both the yield and stereoselectivity of the reaction. nih.gov

Silicon-Based Methods: The reaction of α-silylated ester magnesium enolates with aldehydes can produce β-hydroxy silanes as a single diastereoisomer. Subsequent acid-catalyzed elimination yields pure E-unsaturated esters. rsc.org

Conjugate Addition-Elimination: Stereoselective α-alkylation of α,β-unsaturated esters can be achieved through the conjugate addition of a lithium amide, followed by alkylation and elimination of the amino group, leading to trisubstituted enoates with high stereoselectivity. rsc.org

The following table summarizes some of the methodologies for stereocontrolled synthesis of unsaturated ester precursors.

| Methodology | Reactants | Key Features | Stereochemical Outcome | Reference |

| Silicon-Mediated Synthesis | α-silylated ester magnesium enolate, Aldehyde | Formation of a single diastereomer of β-hydroxy silane intermediate. | Predominantly E-unsaturated esters. | rsc.org |

| Conjugate Addition/Alkylation | α,β-unsaturated ester, Lithium amide, Alkylating agent | Michael addition of a nitrogen nucleophile followed by alkylation and elimination. | High stereoselectivity for trisubstituted enoates. | rsc.org |

| NHC-Catalyzed Reaction | Ynal, Alcohol | Organocatalytic process sensitive to the catalyst structure. | Catalyst-dependent stereoselectivity. | nih.gov |

By employing these advanced synthetic strategies, chemists can effectively control the regiochemistry of the nitrosation step and the stereochemistry of the unsaturated ester precursor, enabling the precise synthesis of complex molecules like this compound and its analogs.

Theoretical and Computational Studies on Nitrosoalkenes and α Nitroso Esters

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the reactivity of nitrosoalkenes and their derivatives. nih.gov DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for exploring the complex potential energy surfaces of reactions involving these compounds.

DFT calculations are instrumental in elucidating the detailed mechanisms of reactions involving nitrosoalkenes, such as cycloadditions. For instance, in hetero-Diels-Alder reactions, DFT can distinguish between a concerted pathway, where bond formation occurs simultaneously, and a stepwise pathway that proceeds through a distinct intermediate. mdpi.com High-level DFT calculations, such as those employing the B3LYP functional with a significant basis set like 6-31+G(d), have been used to reproduce and rationalize experimentally observed regioselectivities and diastereoselectivities in intramolecular N-acylnitroso Diels-Alder reactions. acs.org

The characterization of transition states is a key aspect of these studies. By locating the transition state structures on the potential energy surface, chemists can understand the geometry of the activated complex and the energetic barriers that must be overcome for a reaction to proceed. For example, DFT calculations have been employed to study the dimerization of α-nitrosoalkenes and their hetero-Diels-Alder reactions with various dienophiles. These studies often reveal that the observed products are the result of kinetic control, where the reaction proceeds through the lowest energy transition state, rather than thermodynamic control, which would favor the most stable product. nih.gov

Table 1: Representative Transition State Geometries for the Diels-Alder Reaction of an α-Nitroso Ester with a Diene (Hypothetical Data)

| Parameter | Endo Transition State | Exo Transition State |

| Forming Bond 1 (C-N) Distance (Å) | 2.15 | 2.20 |

| Forming Bond 2 (C-O) Distance (Å) | 2.30 | 2.25 |

| Dihedral Angle (C-C-N-O) (°) | 35 | 160 |

This table presents hypothetical data to illustrate the types of geometric parameters obtained from DFT calculations of transition states.

A primary output of DFT calculations is the energetic profile of a reaction pathway, which maps the changes in energy as reactants are converted into products. uzh.ch This profile includes the relative energies of reactants, transition states, intermediates, and products. The difference in energy between the reactants and the transition state is the activation barrier (activation energy), a critical factor in determining the reaction rate.

For example, computational studies on the hetero-Diels-Alder reactions of α-nitrosostyrene have shown that the cycloaddition is a kinetically controlled process, with the calculated activation barriers correctly predicting the experimentally observed major product. nih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further refine these energetic calculations to better match experimental conditions. acs.org DFT calculations have also been used to rationalize the high regioselectivity observed in the reactions of nitrosoalkenes, with the calculated activation barriers for the formation of different regioisomers explaining the preferential formation of one over the others. researchgate.net

Table 2: Calculated Energetic Data for a Hypothetical Reaction of Methyl 2-nitrosopent-4-enoate (Illustrative)

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Endo Transition State | +15.2 |

| Exo Transition State | +17.5 |

| Endo Product | -25.8 |

| Exo Product | -22.1 |

Note: These values are illustrative and represent typical data obtained from DFT calculations for a Diels-Alder reaction.

Elucidation of Reaction Mechanisms and Transition States

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic structure of molecules like this compound, which is key to understanding their reactivity. Methods such as Hartree-Fock and DFT are used to determine properties like molecular orbital energies and charge distributions. cyberleninka.ru

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting reactivity in pericyclic reactions. sciforum.net For electron-deficient nitrosoalkenes, the LUMO is typically low in energy, making them excellent electrophiles and heterodienes in inverse-electron-demand Diels-Alder reactions. The energies and coefficients of the FMOs can be used to predict the regioselectivity of these reactions.

Furthermore, quantum chemical calculations can elucidate the electronic nature of substituents and their influence on reactivity. For instance, an electron-withdrawing group like the methoxycarbonyl group in this compound is expected to lower the energy of the LUMO, thereby increasing the reactivity of the nitrosoalkene towards nucleophilic attack or its participation in inverse-electron-demand cycloadditions. acs.org

Computational Insights into Regio- and Stereoselectivity

One of the most significant applications of computational chemistry in this field is the rationalization and prediction of regio- and stereoselectivity. beilstein-journals.org For reactions involving this compound, there are often multiple possible isomers that can be formed. DFT calculations can predict the favored isomer by comparing the activation energies of the different pathways leading to each product. nsf.gov

For example, in the Diels-Alder reaction of an unsymmetrically substituted diene with an α-nitroso ester, both regio- and stereoisomers (endo/exo) can be formed. Computational studies have shown that the observed selectivity often arises from a combination of steric and electronic effects in the transition state. nih.govacs.org Steric hindrance between substituents on the diene and the dienophile can disfavor certain transition states, while stabilizing secondary orbital interactions can favor others, such as the endo transition state in many Diels-Alder reactions. nsf.gov

Computational investigations into intramolecular N-acylnitroso Diels-Alder reactions have systematically explored the effects of tether length and substitution on the reaction's outcome. These studies have demonstrated that conformational restrictions imposed by the tether can dictate the regioselectivity, and transannular interactions in the transition states are responsible for the observed diastereoselectivity. acs.org

Spectroscopic Characterization Methodologies for Unsaturated Nitroso Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity of atoms and infer stereochemical relationships.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For Methyl 2-nitrosopent-4-enoate, the ¹H NMR spectrum would be expected to show distinct signals for the methyl ester protons, the proton at the nitroso-substituted carbon (the α-proton), the allylic protons, and the terminal vinyl protons.

The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons near electronegative groups, such as the ester and nitroso functionalities, are deshielded and appear at higher chemical shifts (downfield). libretexts.org For instance, the proton on the carbon bearing the nitroso group is expected to be significantly deshielded due to the electron-withdrawing nature of the nitroso group. baranlab.org The protons of the terminal vinyl group (C=CH₂) would typically appear in the range of 4.5-7.0 ppm. libretexts.orgoregonstate.edu The allylic protons, being adjacent to the double bond, would also show a characteristic downfield shift, generally in the 1.8-2.5 ppm region. oregonstate.edu The methyl protons of the ester group would likely resonate in the 3.5-5.5 ppm range, influenced by the adjacent oxygen atom. oregonstate.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | 3.5 - 4.0 | Singlet (s) |

| -CH(NO)- | ~4.0 | Multiplet (m) |

| -CH₂- | 2.0 - 2.5 | Multiplet (m) |

| =CH- (internal) | 5.7 - 6.0 | Multiplet (m) |

| =CH₂ (terminal) | 4.9 - 5.1 | Multiplets (m) |

This table presents predicted values based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is characteristically found far downfield, typically in the range of 170-185 ppm. libretexts.org The carbon atom attached to the nitroso group would also be expected to have a significant downfield shift. The sp² hybridized carbons of the vinyl group would appear in the olefinic region, generally between 115 and 140 ppm. libretexts.org The carbon of the methyl ester would be found in the range of 50-65 ppm. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O (Ester) | 170 - 185 |

| C H(NO) | 60 - 80 |

| -C H₂- | 30 - 40 |

| =C H- (internal) | 130 - 140 |

| =C H₂ (terminal) | 115 - 125 |

| -OC H₃ | 50 - 60 |

This table presents predicted values based on typical chemical shifts for similar functional groups. libretexts.orgoregonstate.eduwisc.edu

While ¹H and ¹³C NMR provide the basic connectivity, advanced two-dimensional (2D) NMR techniques are essential for unambiguously assigning stereochemistry and analyzing the conformational preferences of molecules like this compound. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. For determining stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful, as it identifies protons that are close in space, regardless of their bonding connectivity. This information is crucial for assigning the relative configuration at the chiral center (the carbon bearing the nitroso group) and for determining the preferred conformation of the molecule in solution.

¹³C NMR for Carbon Skeleton Elucidation

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (N=O, C=C, Ester C=O)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching and bending). For this compound, the IR spectrum would be dominated by strong absorptions from the ester carbonyl (C=O), the carbon-carbon double bond (C=C), and the nitroso group (N=O).

The C=O stretching vibration of an α,β-unsaturated ester typically appears in the region of 1715-1730 cm⁻¹. libretexts.orgorgchemboulder.com The C=C stretching vibration of the vinyl group is expected to show an absorption band in the range of 1640-1680 cm⁻¹. libretexts.org The N=O stretching vibration of a nitroso group gives rise to a characteristic absorption in the range of 1500-1621 cm⁻¹. baranlab.orgsrce.hr The presence of these distinct absorption bands in the IR spectrum would provide strong evidence for the structure of this compound.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1715 - 1730 | Strong |

| Alkene C=C | Stretch | 1640 - 1680 | Medium to Weak |

| Nitroso N=O | Stretch | 1500 - 1621 | Medium to Strong |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

This table presents predicted values based on typical IR absorption frequencies for the respective functional groups. baranlab.orglibretexts.orgorgchemboulder.comsrce.hr

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule, particularly the presence of chromophores.

The nitroso group (-N=O) is a well-known chromophore. It exhibits a characteristic electronic transition known as an n→π* (n to pi-star) transition, where a non-bonding electron from the nitrogen or oxygen atom is excited to an anti-bonding π* orbital. This transition is typically weak in intensity and occurs at a relatively long wavelength in the visible or near-UV region. For many nitroso compounds, this absorption is responsible for their characteristic blue or green color, with λmax values often appearing in the range of 630-790 nm. baranlab.org The n→π* transition of the carbonyl group in the ester is also possible but generally occurs at much shorter wavelengths, around 280-290 nm, and is often of low intensity. hnue.edu.vn The π→π* transitions of the C=C and C=O double bonds occur at even shorter wavelengths, typically below 250 nm. hnue.edu.vnazooptics.com Therefore, the most distinct feature in the UV-Vis spectrum of this compound would be the weak absorption band at a long wavelength corresponding to the n→π* transition of the nitroso group.

Application in Reaction Monitoring

Spectroscopic techniques are invaluable for monitoring the progress of reactions involving unsaturated nitroso esters. The formation of this compound, which can be a transient species, and its subsequent transformations can be tracked in real-time. For instance, the disappearance of reactant signals and the appearance of product signals in NMR or IR spectra allow for the kinetic analysis of the reaction. nih.govcsic.es This is particularly crucial for understanding the mechanisms of reactions such as the nitroso ene reaction or Diels-Alder cycloadditions where nitroso compounds act as reactive intermediates. researcher.lifeucl.ac.uk

The utility of these methods extends to studying the stability and decomposition of the nitroso ester under various conditions. Changes in the spectroscopic profile over time can indicate dimerization, rearrangement, or other degradation pathways. researchgate.net

Below is a table summarizing typical spectroscopic data for the functional groups present in this compound, which are used to monitor its formation and consumption during a chemical reaction.

| Functional Group | Spectroscopic Technique | Characteristic Signal/Peak |

| Nitroso (-N=O) | Infrared (IR) Spectroscopy | ~1500-1600 cm⁻¹ (N=O stretch) |

| Ester (C=O) | Infrared (IR) Spectroscopy | ~1735-1750 cm⁻¹ (C=O stretch) |

| Alkene (C=C) | Infrared (IR) Spectroscopy | ~1640-1680 cm⁻¹ (C=C stretch) |

| Alkene (=C-H) | ¹H NMR Spectroscopy | ~4.9-5.9 ppm |

| Ester (O-CH₃) | ¹H NMR Spectroscopy | ~3.7 ppm |

| Nitroso (-N=O) | ¹⁵N NMR Spectroscopy | Chemical shifts can vary widely |

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystallographic data would be instrumental in understanding the stereochemistry at the C2 position and the preferred conformation of the pentenoyl chain. This information is critical for rationalizing its reactivity, particularly in stereoselective reactions. Although direct crystallographic data for this compound is not widely published, the structures of related nitroso compounds and their reaction products have been successfully determined using this technique, underscoring its importance in the field. nih.govresearchgate.net For instance, the structure of nitrones formed from the rearrangement of nitroso cycloadducts has been unambiguously confirmed by X-ray crystallography. nih.gov

The table below presents a hypothetical set of crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105 |

| Volume (ų) | 780 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.22 |

Applications in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The electrophilic nature of the C=C double bond conjugated to the nitroso group in Methyl 2-nitrosopent-4-enoate makes it a prime candidate for reactions with a wide array of nucleophiles, leading to the formation of various heterocyclic structures.

Conjugated nitrosoalkenes are known to act as heterodienes in [4+2] cycloaddition reactions with electron-rich alkenes, yielding 5,6-dihydro-4H-1,2-oxazines. nih.govacs.org In this context, this compound could react with various dienophiles. The reaction is anticipated to be highly regioselective and stereoselective. For instance, its reaction with an enol ether would likely proceed via a hetero-Diels-Alder reaction to furnish a substituted 1,2-oxazine. The intramolecular variant of this reaction is also a powerful tool for the synthesis of bicyclic oxazines. acs.org The general transformation is depicted below:

Table 1: Predicted Hetero-Diels-Alder Reaction of this compound

| Reactant | Product | Reaction Type | Potential Outcome |

| This compound | Substituted 1,2-Oxazine | [4+2] Cycloaddition | Formation of a six-membered N,O-heterocycle |

| Enol Ether |

This table is based on the known reactivity of analogous conjugated nitrosoalkenes.

The reaction of conjugated nitrosoalkenes with electron-rich heterocycles like pyrrole (B145914) and indole (B1671886) provides a direct route to dipyrromethanes and bis(indolyl)methanes, respectively. beilstein-journals.orgacs.orged.gov This transformation is believed to proceed through a Michael addition of the heterocycle to the nitrosoalkene, followed by a second addition to an in situ-generated intermediate. A one-pot synthesis of dipyrromethanes has been developed using water as a solvent, which can lead to higher yields and simpler purification. scispace.comthieme-connect.com It is predicted that this compound would react with two equivalents of pyrrole or indole under similar conditions to afford the corresponding dipyrromethane or bis(indolyl)methane.

Table 2: Predicted Synthesis of Dipyrromethanes and Bis(indolyl)methanes

| Reactants | Product | Key Features |

| This compound, Pyrrole | Dipyrromethane derivative | One-pot synthesis, potential for on-water conditions |

| This compound, Indole | Bis(indolyl)methane derivative | Michael addition cascade |

This table is based on the known reactivity of analogous conjugated nitrosoalkenes. beilstein-journals.orgscispace.com

Corroles are tetrapyrrolic macrocycles that are structurally related to porphyrins. Their synthesis often involves the condensation of pyrrole with an aldehyde or another electrophilic species. scielo.org.zanih.govgoogle.comresearchgate.net While the direct reaction of this compound to form corroles is not documented, its dipyrromethane adduct, as described in the previous section, could serve as a key precursor. The meso-substituted dipyrromethane derived from this compound could be condensed with a suitable pyrrole-dialdehyde or a similar building block to construct the corrole (B1231805) macrocycle. This stepwise approach allows for the synthesis of unsymmetrically substituted corroles.

The reactivity of the nitroso group in concert with the acrylate (B77674) moiety in this compound opens up possibilities for various cascade reactions to form complex azacyclic compounds. For instance, N-nitroso compounds have been shown to participate in rhodium-catalyzed C-H activation and olefination reactions. acs.org Furthermore, cascade reactions of nitrosoanilines with other reagents have been used to construct fused oxindole (B195798) derivatives. sorbonne-universite.fr It is conceivable that under appropriate catalytic conditions, the nitroso group of this compound could direct C-H activation or participate in other cascade sequences, potentially involving the pendant alkene, to generate novel azacyclic frameworks.

1,2-Oxazetes are four-membered heterocyclic compounds containing a nitrogen-oxygen bond. Their synthesis can be challenging due to their strained nature. However, it has been shown that β,β-disubstituted nitroalkenes can be reduced to the corresponding nitrosoalkene, which then undergoes a spontaneous electrocyclization to form a 1,2-oxazete derivative. researchgate.netresearchgate.net Another route involves the reaction of olefins with nitrous anhydride (B1165640). nih.govnih.gov The thermal intramolecular cyclization of certain nitrosoalkenes has also been reported to yield 4H-1,2-oxazetes. tubitak.gov.tr Based on these precedents, it is plausible that under specific reductive or thermal conditions, this compound could cyclize to form the corresponding 1,2-oxazete.

Access to Azacyclic Compounds through Cascade Reactions

Formation of Bridged and Fused Carbocyclic Systems

A significant application of in situ-generated nitrosoalkenes is their use in intramolecular Michael-type conjugate additions to construct bridged and fused carbocyclic systems. nih.govacs.orgresearchgate.net This strategy relies on having a tethered nucleophile that can attack the electrophilic β-carbon of the nitrosoalkene. The structure of this compound, with its terminal double bond, is perfectly suited for such transformations. An intramolecular Diels-Alder (IMDA) reaction or a Michael-initiated ring closure could lead to the formation of complex bicyclic structures.

For example, an intramolecular [4+2] cycloaddition where the pent-4-enoate (B1234886) chain acts as the dienophile and the nitrosoacrylate system as the diene would lead to a fused bicyclic system containing a 1,2-oxazine ring.

Table 3: Potential Intramolecular Cyclizations of this compound

| Reaction Type | Proposed Intermediate | Product |

| Intramolecular Michael Addition | Enolate attacks nitrosoalkene | Bridged Carbocycle |

| Intramolecular Diels-Alder | Alkene adds to nitrosoalkene diene | Fused Bicyclic Oxazine (B8389632) |

This table is based on the known reactivity of analogous conjugated nitrosoalkenes. nih.govacs.org

Stereoselective Introduction of Nitrogen Functionality

The targeted introduction of nitrogen atoms with stereochemical control is a cornerstone of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and natural products. Nitroso compounds are effective for this purpose, often via cycloaddition or ene reactions.

Synthesis of Amino Alcohols and Amino Acid Derivatives from Nitroso Adducts

A thorough review of scientific literature did not yield specific examples of the synthesis of amino alcohols or amino acid derivatives directly from adducts of this compound. However, the hetero-Diels-Alder reaction of nitroso compounds with dienes is a well-established method for producing 3,6-dihydro-2H-1,2-oxazines. beilstein-journals.org These oxazines are valuable precursors to 1,4-amino alcohols and can be transformed through various synthetic manipulations. The general transformation of nitroso-Diels-Alder adducts into amino alcohols is a powerful tool in synthesis. diva-portal.orgorganic-chemistry.orgorganic-chemistry.orgrsc.org Similarly, while direct routes from this specific compound are not documented, the synthesis of amino acid derivatives often involves the transformation of nitrogen-containing functional groups introduced early in a synthetic sequence. nih.gov

Allylic Nitrogen Functionalization

Specific applications of this compound in allylic nitrogen functionalization have not been detailed in available research. Nevertheless, the reaction of a nitroso compound with an alkene that possesses allylic hydrogens, known as the nitroso-ene reaction, is a recognized method for creating allylic hydroxylamine (B1172632) products. csuohio.edu This transformation directly installs a nitrogen-functionality at an allylic position. Other modern methods for allylic amination often employ palladium catalysis to couple amines with allylic substrates. nih.govnih.govorganic-chemistry.orgresearchgate.net These general principles of allylic amination highlight the potential reactivity of the terminal alkene in this compound, though specific studies are lacking.

Utilization as Reactive Intermediates for Diverse Carbon-Carbon and Carbon-Heteroatom Bond Formations

While this compound is structurally suited to act as a reactive intermediate, specific literature detailing its use in a broad range of carbon-carbon or carbon-heteroatom bond formations is scarce. In principle, the conjugated system could act as a Michael acceptor, and the nitroso group can engage in various cycloadditions. Carbon-carbon bond formation is a fundamental aspect of organic synthesis, with numerous established methods for creating these linkages, such as the alkylation of enolates or the use of organometallic reagents. vanderbilt.eduarkat-usa.orgorganic-chemistry.orgrsc.org The development of new reagents that enable these crucial bond-forming reactions remains a significant goal in synthetic chemistry.

Applications in Total Synthesis of Complex Molecules (e.g., Morphan Alkaloids)

A comprehensive search did not identify the use of this compound in any published total synthesis of morphan alkaloids or other complex molecules. The total synthesis of morphine and its relatives is a classic challenge in organic chemistry that has been addressed by numerous research groups, employing a wide array of strategies and key reactions. d-nb.infonih.govmdpi.comnih.gov These syntheses often rely on intricate cyclization cascades and stereocontrolled bond formations to construct the complex pentacyclic core of the morphine skeleton. d-nb.infonih.gov While the specific title compound has not been featured, the quest for novel building blocks and strategies for the synthesis of such important alkaloids is ongoing. mdpi.com

Development of Novel Synthetic Tools and Methodologies (e.g., Organoboron Chemistry)

The interface of nitroso chemistry with organoboron compounds represents a developing area for novel synthetic methodologies. Boron's unique properties, including its Lewis acidity and the versatile reactivity of the carbon-boron bond, make organoboron compounds powerful tools in synthesis. univ-rennes.fr The reaction between nitroso compounds and organoboranes can lead to a variety of valuable products.

Research has shown that boron-substituted 1,3-dienes can react with nitroso compounds to generate a diverse array of cyclic and bicyclic heterocycles. univ-rennes.fr Another key reaction is the allylation of nitrosoarenes with pinacol (B44631) allylboronates, which proceeds via an apparent allylboration of the nitroso group, analogous to carbonyl allylations, ultimately yielding alcohols after N-O bond cleavage. nih.gov

More recent work has explored the reaction of highly reactive boraalkenes with nitrosobenzene. This "bora-nitroso ene reaction" pathway generates novel boron-substituted nitroxide radicals, which are a rare class of compounds. rsc.org These reactions showcase the potential for developing new synthetic tools by combining the reactivity of nitroso groups with the unique characteristics of organoboron reagents.

Below is a table summarizing key findings in the reactions between nitroso compounds and organoboron reagents, illustrating the potential for methodological development.

| Nitroso Reactant | Organoboron Reactant | Catalyst/Conditions | Product Type | Research Finding | Citation |

| Nitrosobenzene | Pinacol allylboronates | None | Alcohols | Proceeds via allylboration of the nitroso group followed by N-O bond cleavage. | nih.gov |

| Nitroso Compounds | Boron-substituted 1,3-dienes | Not specified | Cyclic and bicyclic heterocycles | Enables diversity-oriented synthesis of complex heterocyclic structures. | univ-rennes.fr |

| Nitrosobenzene | Cyclic boraalkene | None | B-nitroxide radicals | A bora-nitroso ene reaction pathway leads to rare boron-substituted nitroxide radicals. | rsc.org |

| Nitrones | Triethyl borane | Not specified | Rearranged alkylation products | A novel reaction forming a new C-C bond and a chiral center was discovered. | wm.edu |

These examples underscore the frontier of organoboron and nitroso chemistry, where a compound like this compound could potentially serve as a substrate for developing new, stereocontrolled C-N and C-O bond-forming reactions.

Q & A

Q. How can researchers leverage high-throughput crystallography to explore polymorphism in this compound?

- Methodological Answer : Employ robotic screening (e.g., Gryphon LCP) with 96-well plates to test >500 solvent/antisolvent combinations. Analyze polymorphs via synchrotron XRD and DSC. Use machine learning (e.g., Mercury CSD-Materials module) to predict stable forms based on molecular descriptors .

Data Presentation and Reproducibility Guidelines

- Raw Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) with DOI linking. Include processed spectra (NMR, IR) as supplementary files .

- Reproducibility : Follow Nature Research’s guidelines for statistical reporting, including sample sizes, p-values, and effect sizes. Provide code for computational workflows (e.g., Gaussian input files) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.